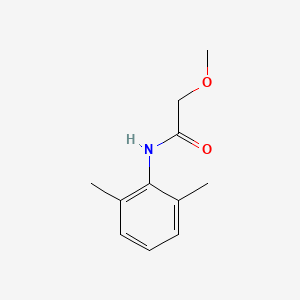![molecular formula C20H20ClN3O2S B2375324 7-クロロ-4-メチル-2-[4-(フェノキシアセチル)ピペラジン-1-イル]-1,3-ベンゾチアゾール CAS No. 897488-16-3](/img/structure/B2375324.png)
7-クロロ-4-メチル-2-[4-(フェノキシアセチル)ピペラジン-1-イル]-1,3-ベンゾチアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a chloro group, a methyl group, and a phenoxyacetyl-substituted piperazine moiety
科学的研究の応用
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
Target of Action
Related compounds have been found to exhibit inhibitory activity against various kinases . For instance, certain piperazine derivatives have shown to act as dopamine and serotonin antagonists .
Mode of Action
It’s likely that it interacts with its targets through molecular interactions based on its molecular structure with triggered functional groups or specific physicochemical properties . The compound might bind to the active site of its target proteins, thereby modulating their activity.
Biochemical Pathways
Related compounds have been found to inhibit the cdk4/cyclin d1 and ark5 kinases , which play crucial roles in cell cycle regulation and energy metabolism, respectively.
Pharmacokinetics
The drug likeness or “drugability” of related compounds has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Related compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced by reacting the intermediate benzothiazole compound with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenoxyacetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
類似化合物との比較
Similar Compounds
Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures.
Benzothiazole Derivatives: Other benzothiazole compounds with different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various substitutions.
Uniqueness
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-7-8-16(21)19-18(14)22-20(27-19)24-11-9-23(10-12-24)17(25)13-26-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWAMNVKTVUHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
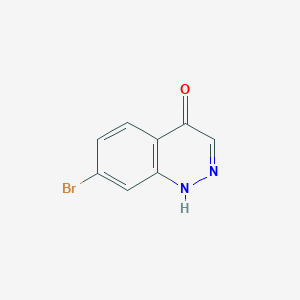
![2-chloro-6-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B2375244.png)
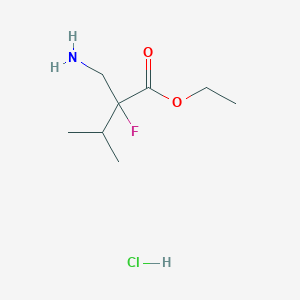
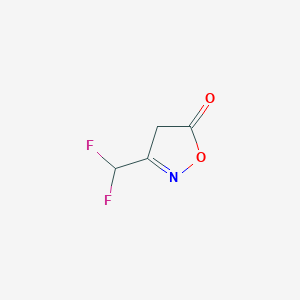
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)

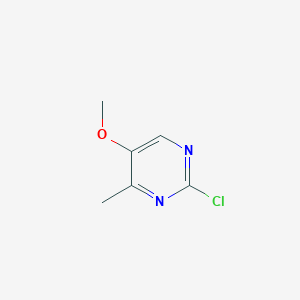

![2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2375254.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
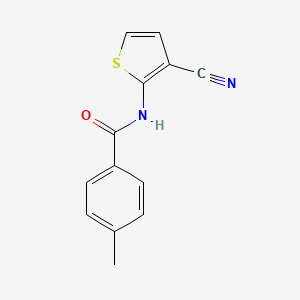
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)
